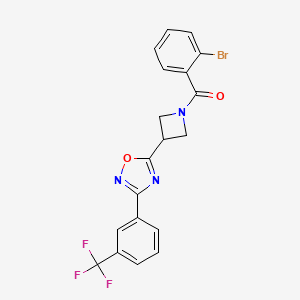

N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 . It is also known by its IUPAC name, N-{2-[(4-Nitrophenyl)amino]ethyl}cyclohexanamine .

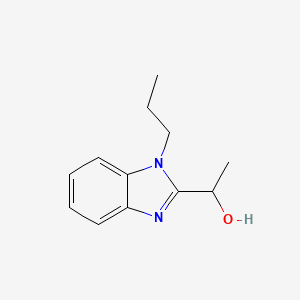

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications

- N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine (NETS) has been widely used as a low-molecular-weight clay-swelling inhibitor. It effectively prevents the swelling of clay minerals, which is crucial in various industrial processes, including drilling fluids, oil recovery, and geotechnical engineering .

- NETS also acts as a hydration inhibitor. It helps prevent the swelling of clay minerals by adsorbing onto their surfaces, thereby maintaining the stability of clay-containing systems .

- Researchers have employed molecular simulation techniques to study the adsorption behavior of NETS onto montmorillonite clay. Understanding the interactions between NETS and clay surfaces provides insights into its effectiveness as an inhibitor .

- NETS can serve as a building block in organic synthesis. Its unique structure, combining a cyclohexyl ring and a nitrophenyl group, allows for diverse chemical transformations and the creation of novel compounds .

- The amino and nitro groups in NETS make it an interesting ligand for metal complexes. Researchers explore its coordination chemistry, studying its ability to form stable complexes with transition metals .

- While research in this area is ongoing, the structural features of NETS suggest potential biological applications. Its amino group could facilitate interactions with biological macromolecules, making it a candidate for drug design or bioactive compound development .

Clay-Swelling Inhibition

Hydration Inhibitor

Molecular Simulation Studies

Organic Synthesis

Metal Complexes and Coordination Chemistry

Biological Applications

properties

IUPAC Name |

N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJONRIOYVDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)